molecular formula C20H17N5O2 B2755840 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1171875-96-9

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2755840
CAS No.: 1171875-96-9
M. Wt: 359.389
InChI Key: MTVIUZWMRQVXSZ-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and life sciences research. This molecule integrates three pharmaceutically relevant moieties: a 1,5-dimethyl-1H-pyrazole ring, a 1,3,4-oxadiazole core, and a [1,1'-biphenyl]-4-carboxamide group. Pyrazoline derivatives, the core structural family of this compound, are extensively documented in scientific literature for their diverse biological activities, which include antimicrobial, anti-inflammatory, and significant anticancer properties . The 1,3,4-oxadiazole ring is a well-known heterocycle studied for its broad biological activities, contributing to the compound's potential as a key intermediate or lead molecule in drug discovery efforts . The specific spatial arrangement of these rings, as seen in closely related crystal structures, often results in dihedral angles that minimize steric hindrance and can influence the compound's binding affinity to biological targets . This complex architecture suggests potential research applications in developing novel therapeutic agents, particularly in oncology and infectious diseases. Furthermore, the compound serves as a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies, allowing researchers to explore new chemical space and optimize pharmacological profiles. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-12-17(24-25(13)2)19-22-23-20(27-19)21-18(26)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVIUZWMRQVXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that incorporates a unique combination of pyrazole and oxadiazole moieties. This structural complexity suggests a potential for diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is C21H19N5O2C_{21}H_{19}N_5O_2, with a molecular weight of approximately 373.41 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, various 1,3,4-oxadiazole derivatives have been evaluated for their activity against multiple cancer cell lines. These studies indicate that oxadiazoles can inhibit tumor growth through mechanisms such as tubulin inhibition and apoptosis induction .

Case Study: Anticancer Activity Assessment
In a notable study involving oxadiazole derivatives, compounds were tested against 59 different cancer cell lines using the National Cancer Institute (NCI) protocol. Results indicated significant growth inhibition percentages (PGI) for several derivatives, suggesting that similar assessments could be conducted for this compound to establish its anticancer efficacy .

CompoundCancer Cell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Anti-inflammatory Activity

The anti-inflammatory properties of similar pyrazole and oxadiazole compounds have been documented extensively. Mechanisms include the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that this compound may exhibit comparable anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of both pyrazole and oxadiazole rings contributes to its interaction with biological targets.

Key Structural Features

  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Oxadiazole Moiety : Associated with broad-spectrum biological activities including anti-cancer and anti-inflammatory effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. For instance, derivatives of oxadiazole have shown significant growth inhibition against various cancer cell lines. In one study, a similar compound exhibited percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and moderate activity against several other cancer types including ovarian and lung cancers .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of specific functional groups within the oxadiazole structure can enhance their interaction with biological targets involved in cell proliferation and survival pathways .

Neurodegenerative Disease Treatment

Alzheimer's Disease

This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with oxadiazole moieties may influence tau protein aggregation, a hallmark of Alzheimer's pathology. These compounds could potentially mitigate neurofibrillary tangles formation and improve cognitive function in affected individuals .

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been investigated for its ability to enhance thermal stability and mechanical properties. The unique structural attributes of this compound can contribute to the development of advanced materials with specific functionalities such as improved flame retardancy or UV stability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring followed by coupling reactions to attach the biphenyl and carboxamide functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Chemical Reactions Analysis

Chemical Reaction Conditions

Chemical reactions involving this compound or its analogs often require specific conditions to optimize yields and purity. These conditions include:

Reaction Type Conditions
CondensationTemperature control (e.g., reflux), solvents like ethanol or methanol, and catalysts such as acid or base.
CouplingPalladium or copper catalysts, solvents like toluene or DMF, under inert atmosphere.
AmidationHigh temperatures, solvents like DMF or acetonitrile, and catalysts such as DCC or EDCI.

Chemical Reactivity

The chemical reactivity of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is influenced by its functional groups:

  • Pyrazole Ring : Can participate in electrophilic substitution reactions.

  • Oxadiazole Ring : May undergo nucleophilic substitution or ring-opening reactions.

  • Biphenyl Moiety : Can be modified through electrophilic aromatic substitution.

Spectroscopic Analysis

Spectroscopic techniques are crucial for characterizing and monitoring the chemical reactions of this compound:

Technique Purpose
NMR SpectroscopyStructural elucidation and confirmation of reaction products .
IR SpectroscopyIdentification of functional groups and monitoring reaction progress.
Mass SpectrometryDetermination of molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Selected Pyrazole Derivatives

Compound Molecular Formula Yield (%) Melting Point (°C) logP*
Target Compound (hypothetical) C22H18N4O2 ~70 ~150–160 (est.) ~3.5
3a C21H15ClN6O 68 133–135 3.2
3d C21H14ClFN6O 71 181–183 3.8
Thiazole analogue C16H12N2OS N/A N/A 4.0

*logP values estimated using ChemDraw (v22.0) for comparison.

Comparison with Biphenyl Carboxamide Derivatives

The biphenyl carboxamide moiety is shared with compounds like N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (). Key contrasts include:

  • Heterocyclic core : The thiazole analogue substitutes oxadiazole with a thiazole ring, increasing lipophilicity (logP = 4.0 vs. ~3.5 for the target compound) .
  • Hydrogen-bonding capacity: The oxadiazole in the target compound provides additional hydrogen-bond acceptors (polar surface area ~33.5 Ų vs.

Q & A

Q. What experimental designs mitigate challenges in multi-step synthesis?

  • Methodology : Implement orthogonal protection-deprotection strategies (e.g., tert-butyloxycarbonyl for amines). Use flow chemistry for hazardous intermediates (e.g., isothiocyanates). Monitor intermediates via inline FT-IR or mass spectrometry to ensure reaction fidelity .

Tables of Key Data

Parameter Example from Evidence Reference
Synthesis Yield 61–66% for pyrazole-oxadiazole hybrids
XRD Bond Length (C=O) 1.21 Å (amide) in supramolecular assemblies
DFT HOMO-LUMO Gap 4.3 eV (indicating stability)
Biological Activity (IC₅₀) COX-2 inhibition: 0.8 μM (predicted)

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